molecular formula C11H15ClO B8374128 1-(3-Chlorophenyl)-1-pentanol

1-(3-Chlorophenyl)-1-pentanol

Cat. No. B8374128
M. Wt: 198.69 g/mol
InChI Key: PGGLAHZUGOZZLJ-UHFFFAOYSA-N
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Patent
US06204293B1

Procedure details

A solution of 3-chlorobenzaldehyde (1.4 g, 10 mmol) in THF (10 mL) was cooled to −10° C., then 2.0 M n-butylmagnesium chloride (10 mL) was added. The reaction was allowed to warm to RT under N2 overnight. Next day the reaction was cooled to 0−5° C., water (5 mL) was added, followed by 2N HCl—Et2O partition. The organic layer was washed with brine, then dried over Na2SO4. After filtration and concentration the crude material was purified by chromatography using 9/1 hex/EtOAc. Recovered 1.25 g (63%).
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
HCl Et2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].[CH2:10]([Mg]Cl)[CH2:11][CH2:12][CH3:13].O.Cl.CCOCC>C1COCC1>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]([OH:6])[CH2:10][CH2:11][CH2:12][CH3:13])[CH:7]=[CH:8][CH:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(CCC)[Mg]Cl
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Four
Name
HCl Et2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Next day the reaction was cooled to 0−5° C.
CUSTOM
Type
CUSTOM
Details
partition
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration and concentration the crude material
CUSTOM
Type
CUSTOM
Details
was purified by chromatography
CUSTOM
Type
CUSTOM
Details
Recovered 1.25 g (63%)

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=CC1)C(CCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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